molecular formula C6H3IN2 B1590670 3-Iodopyridine-2-carbonitrile CAS No. 827616-52-4

3-Iodopyridine-2-carbonitrile

Cat. No. B1590670
CAS RN: 827616-52-4
M. Wt: 230.01 g/mol
InChI Key: MZZGCCSFZCRVAF-UHFFFAOYSA-N
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Description

3-Iodopyridine-2-carbonitrile is a compound known for its applications in various chemical processes . It is characterized by its iodine and carbonitrile functional groups . It is used to prepare Grignard reagents which are widely used in organic synthesis . It also has wide applications in the pharmaceutical as well as chemical industries .


Synthesis Analysis

3-Iodopyridine-2-carbonitrile is used in coupling reactions . It is used to prepare Grignard reagents which are widely used in organic synthesis . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction .


Molecular Structure Analysis

The molecular formula of 3-Iodopyridine-2-carbonitrile is C6H3IN2 . The molecular weight is 230.01 . Theoretical investigations of similar molecules have been optimized using DFT and HF methods . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

3-Iodopyridine-2-carbonitrile is used in coupling reactions . It is used to prepare Grignard reagents which are widely used in organic synthesis . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction .


Physical And Chemical Properties Analysis

3-Iodopyridine-2-carbonitrile has a melting point of 98-100℃ . It should be stored at a temperature of 2-8°C and protected from light as it is light sensitive .

Scientific Research Applications

Photochemical Reactions

A study by Lehn and Ziessel (1982) explored the photochemical generation of carbon monoxide and hydrogen by reducing carbon dioxide and water under visible light irradiation. The reaction involves photoinduced reduction processes where 3-Iodopyridine-2-carbonitrile could potentially play a role in electron transfer mechanisms within similar photochemical systems (Lehn & Ziessel, 1982).

Synthesis Methodologies

Research by Jukić et al. (2010) presented the synthesis and X-ray spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, highlighting methodologies that could be adapted for synthesizing derivatives of 3-Iodopyridine-2-carbonitrile. The study provides insights into structural features and optical properties, which could be relevant for the synthesis and application of 3-Iodopyridine-2-carbonitrile based compounds (Jukić et al., 2010).

Development of Catalysts and Probes

Yoshimura et al. (2011) discussed the preparation, structure, and reactivity of 2-iodylpyridines, which are closely related to 3-Iodopyridine-2-carbonitrile. These compounds were used as recyclable hypervalent iodine(V) reagents, indicating the potential of 3-Iodopyridine-2-carbonitrile in catalytic applications and the development of new chemical reagents (Yoshimura et al., 2011).

Fluorescence Probes

Ajayaghosh et al. (2005) designed a simple ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for the visual sensing of Zn2+. This study showcases the use of pyridine derivatives in the development of selective probes, suggesting the potential of 3-Iodopyridine-2-carbonitrile in similar fluorescence-based applications (Ajayaghosh et al., 2005).

Electron-Transfer Mediators

Sapp et al. (2002) investigated substituted polypyridine complexes of cobalt(II/III) as efficient electron-transfer mediators in dye-sensitized solar cells (DSSCs). The study's findings on the role of pyridine derivatives in enhancing the performance of DSSCs highlight the potential application of 3-Iodopyridine-2-carbonitrile in renewable energy technologies (Sapp et al., 2002).

Safety and Hazards

3-Iodopyridine-2-carbonitrile is classified as a hazard under the GHS06 category . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-iodopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGCCSFZCRVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479397
Record name 3-Iodopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodopyridine-2-carbonitrile

CAS RN

827616-52-4
Record name 3-Iodopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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